![molecular formula C14H18Cl2O3 B1619734 2,4-DB butyl ester CAS No. 6753-24-8](/img/structure/B1619734.png)
2,4-DB butyl ester
Overview
Description
2,4-DB butyl ester is an organic phenoxy herbicide . It is used to control woody broad-leaf weeds . The herbicidal effect of 2,4-DB butyl ester is produced by mimicking natural plant growth hormones, causing plants to grow too rapidly to survive .
Synthesis Analysis
2,4-D is generally formulated as an amine salt or an ester . The ester formulations are considered more efficacious but more likely to drift off target . When the acid of 2,4-D is reacted with an amine, the salt of 2,4-D is formed . Some ester forms of 2,4-D include butoxyethyl ester (BEE), 2-ethylhexyl ester (2-EHE, previously known as iso-octyl ester), ethyl ester, propylene glycol butyl ether ester, methyl ester, isopropyl ester, and butyl ester .Molecular Structure Analysis
The molecular formula of 2,4-DB butyl ester is C14H18Cl2O3 . Its average mass is 305.197 Da and its monoisotopic mass is 304.063293 Da .Chemical Reactions Analysis
2,4-DB butyl ester is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis
2,4-DB butyl ester is highly soluble in water and most organic solvents . It is relatively volatile but it may leach to groundwater under certain conditions .Scientific Research Applications
Impact on Soil Microbial Communities
2,4-Dichlorophenoxyacetic acid butyl ester (2,4-D butyl ester) has significant effects on soil microbial communities. Zhang et al. (2010) found that its application in cultivation fields affects the population and structure of soil microbes. Particularly at higher concentrations, it influences culturable bacteria, actinomycetes, and fungi, indicating a substantial impact on microbial dynamics in agricultural soils (Zhang et al., 2010).
Analytical Detection in Soil
Rosales-Conrado et al. (2002) developed a method for detecting chlorophenoxy acid herbicides and their esters, including 2,4-D butyl ester, in soil. This method is crucial for monitoring environmental exposure and assessing the efficacy of herbicide use (Rosales-Conrado et al., 2002).
Environmental Degradation Mechanism
Sun & Zhang (2016) conducted a theoretical study on the degradation mechanism of 2,4-D butyl ester initiated by OH radicals. They identified the major degradation channels and provided insights into the environmental fate of this compound (Sun & Zhang, 2016).
Metabolic Fate in Organisms
Schulze et al. (1985) explored the metabolic fate of 2,4-D butyl ester in rats, finding that it is rapidly hydrolyzed to form 2,4-D acid and excreted predominantly in urine. This study contributes to understanding the biotransformation and potential impacts of this herbicide in mammals (Schulze et al., 1985).
Herbicide Control Efficacy
Xiaoyan et al. (2009) demonstrated the efficacy of 2,4-D butyl ester as an herbicide for controlling Pedicularis verticilata in grasslands. Their research showed an improvement in grassland quality post-application, highlighting its utility in weed control (Xiaoyan et al., 2009).
Catalytic Synthesis
Yu-wen (2011) focused on the catalytic synthesis of 2,4-D butyl ester using molecular iodine, providing a method with advantages in terms of operation simplicity, reaction conditions, and high purity yield. This is significant for the industrial production of the herbicide (Yu-wen, 2011).
Future Directions
2,4-D is a post-emergence systemic herbicide used widely for selective control of broadleaf weeds in a variety of sectors . It is found in many commonly used products . In its pure form, 2,4-D acid is a dry crystalline solid and must be formulated to readily disperse and form a suitable mixture with water . To accomplish this, 2,4-D is produced in several forms, including acids, salts, amines, and esters . The future of 2,4-DB butyl ester lies in its continued use in agriculture and other sectors for weed control, with ongoing research into its properties and effects .
properties
IUPAC Name |
butyl 4-(2,4-dichlorophenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2O3/c1-2-3-8-19-14(17)5-4-9-18-13-7-6-11(15)10-12(13)16/h6-7,10H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXKVXJYFVAQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041355 | |
Record name | 2,4-DB-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-DB butyl ester | |
CAS RN |
6753-24-8 | |
Record name | 2,4-DB butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6753-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-DB-butyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006753248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DB-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 4-(2,4-dichlorophenoxy)butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DB BUTYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99664X4065 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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